molecular formula C8H4F3NS B144063 5-(Trifluoromethyl)-1,3-benzothiazole CAS No. 131337-62-7

5-(Trifluoromethyl)-1,3-benzothiazole

Cat. No.: B144063
CAS No.: 131337-62-7
M. Wt: 203.19 g/mol
InChI Key: ODSGKKPRKQLYDA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-benzothiazole is a heterocyclic aromatic compound that contains a trifluoromethyl group attached to a benzothiazole ring. This compound is of significant interest in various fields due to its unique chemical properties, which include high thermal stability and resistance to oxidation. The trifluoromethyl group is known to impart significant lipophilicity and metabolic stability to the molecules, making this compound a valuable compound in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the reaction of 2-aminobenzenethiol with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring with the trifluoromethyl group attached at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including 5-(trifluoromethyl)-1,3-benzothiazole, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • A study evaluated several benzothiazole derivatives against human cancer cell lines, revealing that compounds with electron-withdrawing groups like trifluoromethyl demonstrated enhanced activity. For instance, derivatives showed GI50 values in the low micromolar range against breast cancer and leukemia cell lines .
  • The compound this compound was noted for its ability to inhibit the growth of melanoma and prostate cancer cells effectively .

Data Table: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineGI50 (µM)Reference
5-(CF₃)-1,3-BTMCF-7 (Breast)0.4
5-(CF₃)-1,3-BTU-937 (Leukemia)0.57
5-(CF₃)-1,3-BTB16-F10 (Melanoma)0.5

Antiviral Applications

The antiviral potential of benzothiazole derivatives has also been a focus of research, particularly against viral infections such as H5N1 influenza and SARS-CoV-2.

Case Study: Antiviral Activity

  • A recent study synthesized a series of benzothiazolyl-pyridine hybrids that included this compound derivatives. These compounds demonstrated significant antiviral activity against H5N1 and SARS-CoV-2 viruses. Specifically, one derivative exhibited over 90% inhibition of the H5N1 virus at low concentrations .

Data Table: Antiviral Activity Against H5N1

CompoundConcentration (µmol/μL)Inhibition (%)Reference
8h0.593
Ribavirin0.5100

Antiparasitic Applications

Benzothiazoles have shown promising results in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi.

Case Study: Trypanocidal Activity

  • Research demonstrated that derivatives of this compound possess trypanocidal properties by inhibiting the proliferation of Trypanosoma cruzi. The compound 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol was found to have an IC50 value of approximately 23 µM against epimastigotes .

Data Table: Trypanocidal Activity

CompoundIC50 (µM)Target OrganismReference
BT1023Trypanosoma cruzi
BT3Not specifiedTrypanosoma cruzi

Summary of Biological Activities

The following table summarizes the broad spectrum of biological activities associated with benzothiazole derivatives:

Data Table: Biological Activities of Benzothiazoles

Activity TypeExamples
AnticancerBreast cancer, leukemia
AntiviralH5N1 influenza, SARS-CoV-2
AntiparasiticChagas disease
Other ActivitiesAntimicrobial, anti-inflammatory

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3-benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-mercaptobenzothiazole
  • 5-(Trifluoromethyl)-1,3-benzoxazole
  • 5-(Trifluoromethyl)-1,3-benzimidazole

Uniqueness

5-(Trifluoromethyl)-1,3-benzothiazole is unique due to its combination of the trifluoromethyl group and the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

5-(Trifluoromethyl)-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer, antiparasitic, and antimicrobial activities, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activity of this compound and its derivatives has been extensively studied, revealing promising results in various therapeutic areas:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers.
  • Antiparasitic Activity : The compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.
  • Antimicrobial Activity : It also demonstrates antibacterial properties against both gram-positive and gram-negative bacteria.

The anticancer effects of benzothiazole derivatives are primarily attributed to their ability to inhibit cell proliferation and induce apoptosis. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances their potency by increasing the electron deficiency of the aromatic system, facilitating interactions with biological targets.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that this compound derivatives exhibited significant growth inhibition in various human tumor cell lines. The log GI50 values for these compounds ranged from -5.48 to -6.0 across different cancer types (e.g., breast, lung, colon) compared to the standard drug 5-fluorouracil .
    Cell Line TypeLog GI50 Value
    Breast Cancer (MCF-7)-5.56
    Lung Cancer (A549)-6.0
    Colon Cancer (HT-29)-5.89
    Melanoma (B16-F10)-5.48
  • Inhibition of Inflammatory Cytokines :
    • Compounds derived from this scaffold were shown to reduce the expression of inflammatory markers such as IL-6 and TNF-α in macrophage cell lines, suggesting an anti-inflammatory mechanism that may complement their anticancer activity .

Antiparasitic Activity

The compound's effectiveness against Trypanosoma cruzi was evaluated through in vitro assays:

  • Trypanocidal Effects : The fluorinated derivative 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol demonstrated significant inhibition of epimastigote proliferation with an IC50 value of 23.1 μM .
CompoundIC50 (μM)
2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol23.1

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains:

  • Broad-Spectrum Antibacterial Activity : Several derivatives exhibited activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for some compounds were as low as 16 μg/mL against resistant strains .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae64

Structure-Activity Relationship (SAR)

Research indicates that the introduction of trifluoromethyl groups significantly enhances the biological activity of benzothiazole derivatives. The presence of substituents on the phenyl ring also plays a crucial role in modulating activity profiles.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSGKKPRKQLYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601426
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131337-62-7
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.1 g (22.2 mmol) of 2-amino-4-(trifluoromethyl) benzenethiol hydrochloride, 5.5 mL (33.3 mmol) of triethylorthoformate, and 2 drops of sulfuric acid was slowly heated to 180° C. over 1 h. The ethanol formed was allowed to escape via a short path distillation still. The reaction mixture was cooled to room temperature and the residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography with ethyl acetate:hexane (1:9) to afford 3.8 g (86%) of 5-(trifluoromethyl)-1,3-benzothiazole as a solid. 1H-NMR (400 MHz, DMSO-d6): δ 9.58 (s, 1H), 8.44–8.42 (m, 2H), 7.80 (d, 1H).
Name
2-amino-4-(trifluoromethyl) benzenethiol hydrochloride
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a solution of 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol (500 mg, 2.13 mmol, 1.00 equiv) in acetic acid (15.0 mL) was added Fe (1.2 g, 10.00 equiv). The resulting solution was heated for 3 h at 110° C. in an oil bath. The solid was filtered out and washed with ethyl acetate. The filtrate was concentrated under reducing pressure, dissolved in 30 mL of ethyl acetate, washed with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine respectively and dried over anhydrous sodium sulfate. Filtration and evaporation of the solvent provided 0.45 g (crude) of the title compound, which was used for next step without further purification. MS m/z [M+H]+ (ESI): 204
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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